[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)
Description
[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) is a synthetic biphenyl derivative featuring hydroxyl groups at positions 2 and 4 of the biphenyl scaffold, with ethyl substituents at position 3 on both aromatic rings. The compound’s structure combines the rigidity of the biphenyl core with the steric and electronic effects of ethyl and hydroxyl groups.
Properties
IUPAC Name |
2-ethyl-6-(3-ethyl-4-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-11-6-5-7-14(16(11)18)13-8-9-15(17)12(4-2)10-13/h5-10,17-18H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVPFWOHUILZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Japp–Klingemann Reaction for Biphenyl Core Formation
The Japp–Klingemann reaction has been employed to construct biphenyl derivatives with hydrazonoyl chloride intermediates. In a 2014 study, diethyl 2,2'-[biphenyl-4,4'-diyldihydrazin-2-yl-1-ylidene]bis(chloroacetate) was synthesized via diazotization of benzidine (0.092 g, 0.5 mmol) in concentrated HCl, followed by coupling with sodium nitrite (0.07 g, 1 mmol) and subsequent reaction with chloroacetate derivatives. Adaptation of this method could involve substituting benzidine with 3,3-diethyl-2,4-dihydroxybiphenyl precursors. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C (initial), then RT | |
| Reaction Time | 4 h (stirring) + 12 h | |
| Yield | 68% | |
| Recrystallization Solvent | DMF |
This approach necessitates protection of hydroxyl groups during the diazotization step to prevent undesired side reactions.
Modern Catalytic Methods
Base-Mediated Dealkylation
A 2019 patent describes the synthesis of 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] using KHCO₃ in amide solvents. For 3,3-diethyl derivatives, this method could be modified by:
-
Starting with 3,3-diethyl-5,5'-di-tert-butyl-4,4'-biphenyldiol
Industrial-scale optimization achieved 94.1% yield for analogous compounds through:
| Parameter | Industrial Value | Source |
|---|---|---|
| Reactor Size | 200 L | |
| Catalyst | p-Toluenesulfonic acid | |
| Purification | Ethanol recrystallization |
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
Large-scale synthesis (200 L reactors) requires non-polar solvents like m-xylene to facilitate high-temperature reactions (130–140°C). The use of p-toluenesulfonic acid (0.15% w/w) prevents side reactions while maintaining cost efficiency.
Purification Challenges
Recrystallization from ethanol remains the most effective purification method for biphenyl diols, achieving 99.9% purity (HPLC) in industrial settings. For 3,3-diethyl derivatives, fractional distillation under reduced pressure (0.1–0.5 mmHg) may be necessary due to increased hydrophobicity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Japp–Klingemann | 68% | Moderate | Medium |
| Acid-Catalyzed | 96% | High | Low |
| Ullmann Coupling | ~50%* | Low | High |
| Industrial Dealkylation | 94.1% | Very High | Very Low |
*Estimated based on analogous reactions
Reaction Mechanism Insights
Diazonium Salt Formation
The critical step in Japp–Klingemann-type syntheses involves generation of stable diazonium intermediates. Sodium acetate buffer (pH 4–5) is crucial for maintaining reaction stability. For ethyl-substituted derivatives, steric hindrance may necessitate longer diazotization times (up to 2 h).
Scientific Research Applications
[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences between the target compound and related biphenyl derivatives:
Physicochemical Properties
- Lipophilicity: Ethyl and tert-butyl substituents increase lipophilicity compared to hydroxyl or chloro groups. For example, honokiol’s allyl groups contribute to moderate lipophilicity, facilitating membrane permeability , while the target compound’s ethyl groups may enhance solubility in organic solvents .
- Hydrogen Bonding : Diols at 2,4 positions (target compound) vs. 2,2' (tetra-tert-butyl derivative) alter hydrogen-bonding networks, impacting solubility and crystallinity .
- Thermal Stability : Bulky substituents (e.g., tert-butyl) improve thermal stability, whereas allyl or ethyl groups may lower melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
